Lipophilicity & Basicity vs 1-(4-Nitrophenyl)pyrrolidine
The presence of a bromine atom at the meta position relative to the pyrrolidine nitrogen in 1-(3-bromo-5-nitrophenyl)pyrrolidine significantly increases lipophilicity compared to the non-brominated analog 1-(4-nitrophenyl)pyrrolidine. This difference is quantified by a higher computed XLogP3-AA value, indicating superior membrane permeability potential [1]. Additionally, the strong electron-withdrawing effect of both the nitro and bromine groups lowers the predicted basicity (pKa) of the pyrrolidine nitrogen, which can influence its protonation state and binding interactions under physiological conditions .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 [1] |
| Comparator Or Baseline | 1-(4-Nitrophenyl)pyrrolidine: 1.9 |
| Quantified Difference | Δ 0.8 (Higher lipophilicity for target compound) |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem) |
Why This Matters
This quantified difference in lipophilicity directly informs lead optimization programs where modulating LogP is critical for achieving target ADME properties.
- [1] PubChem. (2026). (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone (Predicted XLogP3-AA for structurally similar core). PubChem CID 26369871. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/26369871 View Source
